Temozolomide-d3 - 208107-14-6

Temozolomide-d3

Catalog Number: EVT-343596
CAS Number: 208107-14-6
Molecular Formula: C6H6N6O2
Molecular Weight: 197.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of high-grade gliomas, particularly glioblastoma multiforme, and has shown promise in treating a variety of other solid tumors. Its ability to cross the blood-brain barrier due to its small size and lipophilic properties makes it particularly effective for central nervous system malignancies48. Despite its efficacy, resistance to TMZ is a significant clinical problem, and understanding the mechanisms of resistance is crucial for improving therapeutic outcomes4.

Applications in Various Fields

Glioblastoma Treatment

TMZ is frequently used in combination with radiotherapy as part of the first-line treatment for high-grade gliomas. It has been shown to induce senescence and downregulation of DNA repair pathways in glioma cells, which is significant as these mechanisms contribute to the therapeutic effects of the drug1. Moreover, the combination of TMZ with chloroquine, an autophagy inhibitor, has demonstrated a synergistic effect in reducing glioma cell proliferation and enhancing apoptosis, depending on the p53 status of the cells3.

Metastatic Melanoma

In metastatic melanoma, TMZ has been shown to induce DNA damage, which is repaired by O6-alkylguanine alkyltransferase (ATase) and poly(ADP-ribose) polymerase-1 (PARP-1)–dependent base excision repair7. The drug's ability to penetrate the central nervous system makes it a potential treatment for preventing brain metastases in melanoma patients8.

Nanotechnology and Drug Resistance

Understanding the resistance mechanisms of TMZ is essential for the development of new therapeutic strategies. The expression of O6-methylguanine-DNA methyltransferase, the mismatch repair system, and the presence of cancer stem-like cells have been linked to TMZ resistance. Advances in nanotechnology and the combination with other chemotherapy agents are being explored to overcome these resistance mechanisms4.

Novel Combinations and Clinical Trials

TMZ's oral bioavailability and central nervous system activity make it a suitable candidate for combination chemotherapy. Clinical trials are investigating its use in various solid tumors with central nervous system metastases and in new drug schedules to increase its efficacy9. Additionally, the combination of TMZ with PARP inhibitors is being explored in clinical trials to define the effects on DNA integrity and relevant repair enzymes7.

Future Directions
  • Overcoming Temozolomide Resistance: Developing novel strategies to circumvent resistance mechanisms remains a crucial area of focus. This involves investigating MGMT inhibitors, targeting alternative DNA repair pathways, and eliminating glioma stem cells. []
  • Optimizing Combination Therapies: Further research is needed to identify the most effective and safe combination therapies with Temozolomide, including chemotherapy drugs, immunotherapy agents, and targeted therapies. [, , , , , , , , , , , , ]
  • Personalized Medicine: Utilizing biomarkers like MGMT methylation status and SLFN11 expression to guide treatment decisions and tailor Temozolomide-based therapies for individual patients is crucial. [, , , ]
  • Investigating Temozolomide-Induced Hypermutation: Understanding the mechanisms and long-term consequences of hypermutation will be critical for optimizing Temozolomide use and exploring its potential benefits in immunotherapy. [, , ]
  • Exploring New Applications: Researching the potential of Temozolomide in treating other types of cancer beyond glioblastoma is a potential avenue for future studies. []

Dacarbazine

Compound Description: Dacarbazine (DTIC) is another alkylating agent used in cancer therapy. [] Like Temozolomide, it causes DNA damage, ultimately leading to cell death. []

Procarbazine

Compound Description: Procarbazine is a chemotherapeutic drug that functions as an alkylating agent. [, ] It is often used in combination with other chemotherapy drugs and/or radiation therapy for the treatment of certain types of brain tumors. [, ]

Lomustine

Compound Description: Lomustine (CCNU) is a nitrosourea alkylating agent that crosses the blood-brain barrier and is used in the treatment of brain tumors, including glioblastoma. [, , ]

Source and Classification

Temozolomide-d3 is synthesized from the parent compound Temozolomide, which is classified as an alkylating agent. It belongs to the class of imidazotetrazines and acts as a prodrug that is converted into its active form, which alkylates DNA, leading to cell death. This compound is particularly valuable in cancer research for understanding drug metabolism and dynamics due to its isotopic labeling.

Synthesis Analysis

Methods and Technical Details

The synthesis of Temozolomide-d3 typically involves the substitution of hydrogen atoms with deuterium atoms at specific positions within the Temozolomide molecule. This can be achieved through various synthetic pathways that utilize deuterated reagents or solvents during the reaction process.

  1. Starting Materials: The synthesis often begins with commercially available Temozolomide.
  2. Deuteration Process: Deuterated solvents or reagents are employed to facilitate the incorporation of deuterium into the molecule.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate Temozolomide-d3 from unreacted materials and byproducts.

The detailed synthetic pathways can vary depending on the specific laboratory protocols and the desired purity of the final product.

Molecular Structure Analysis

Structure and Data

Temozolomide-d3 retains the core structure of Temozolomide, characterized by its imidazotetrazine ring system. The incorporation of deuterium alters some physical properties without significantly affecting its chemical behavior.

  • Molecular Formula: C₆H₈N₄O₂
  • Molecular Weight: The molecular weight increases slightly due to the presence of deuterium.
  • Structural Representation: The structural formula can be represented as follows:
Temozolomide d3:C6H5D3N4O2\text{Temozolomide d3}:\text{C}_6\text{H}_5\text{D}_3\text{N}_4\text{O}_2

This structural modification allows for more precise tracking in biological studies.

Chemical Reactions Analysis

Reactions and Technical Details

Temozolomide-d3 undergoes similar chemical reactions as its parent compound. The primary reaction mechanism involves alkylation of DNA at the N7 position of guanine, leading to cross-linking and subsequent cell death.

  1. Alkylation Reaction: The active metabolite reacts with DNA, forming O6-methylguanine, which disrupts DNA replication.
  2. Stability in Acidic Conditions: Like Temozolomide, Temozolomide-d3 exhibits stability in acidic environments but is less stable in alkaline conditions.

The isotopic labeling does not alter these fundamental reactions but allows for differentiated tracking in metabolic studies.

Mechanism of Action

Process and Data

The mechanism of action for Temozolomide-d3 mirrors that of Temozolomide:

  1. Prodrug Activation: Upon administration, it is converted into its active form through hydrolysis.
  2. DNA Alkylation: The active metabolite methylates DNA at critical sites, particularly O6 and N7 positions on guanine bases.
  3. Cell Cycle Arrest: This alkylation leads to mispairing during DNA replication, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Studies have shown that this mechanism is effective against various glioblastoma cell lines, making it a crucial component in both clinical and research settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Temozolomide-d3 shares many physical properties with its parent compound:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under acidic conditions; degradation occurs under basic conditions.
  • Melting Point: Similar melting point range as Temozolomide, typically around 66–70 °C.

These properties are essential for formulating effective delivery systems for therapeutic applications.

Applications

Scientific Uses

Temozolomide-d3 is primarily utilized in pharmacokinetic studies to trace drug metabolism and distribution within biological systems:

  1. Drug Metabolism Studies: Helps elucidate metabolic pathways by providing clear differentiation between labeled and unlabeled compounds.
  2. Pharmacokinetic Profiling: Used in clinical trials to assess absorption, distribution, metabolism, and excretion characteristics.
  3. Cancer Research: Assists in understanding resistance mechanisms in glioblastoma cells by monitoring drug interactions at a molecular level.

The ability to track isotopically labeled compounds provides significant insights into drug behavior that are critical for developing more effective therapies against resistant cancer types.

Properties

CAS Number

208107-14-6

Product Name

Temozolomide-d3

IUPAC Name

4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Molecular Formula

C6H6N6O2

Molecular Weight

197.17 g/mol

InChI

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3

InChI Key

BPEGJWRSRHCHSN-FIBGUPNXSA-N

SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N

Synonyms

3,4-Dihydro-3-(methyl-d3)-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide; 3-(Methyl-d3)-4-oxo-8-imidazolo[5,1-d][1,2,3,5]tetrazinecarboxamide; Methazolastone-d3; NSC 362856-d3; Sch 52365-d3; Temodal-d3; Temodar-d3; _x000B_

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.